BenchChemオンラインストアへようこそ!

3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one

Ceramidase inhibition Quinolinone SAR Literature gap

3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one (CAS 331275-21-9) belongs to the 3‑acryloyl‑4‑phenyl‑1H‑quinolin‑2‑one chemotype, a class known to include inhibitors of human acid ceramidase (e.g., Ceranib‑1 and Ceranib‑2). Despite the presence of the compound in certain commercial catalogs, a comprehensive search of primary research papers, patents, BindingDB, ChEMBL, and MeSH did not identify any publicly reported biological activity data, target engagement data, or comparator-based differentiation for this specific molecule.

Molecular Formula C25H17NO4
Molecular Weight 395.4g/mol
CAS No. 331275-21-9
Cat. No. B414324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one
CAS331275-21-9
Molecular FormulaC25H17NO4
Molecular Weight395.4g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5
InChIInChI=1S/C25H17NO4/c27-20(12-10-16-11-13-21-22(14-16)30-15-29-21)24-23(17-6-2-1-3-7-17)18-8-4-5-9-19(18)26-25(24)28/h1-14H,15H2,(H,26,28)/b12-10+
InChIKeyVKKDPOUQZYMNPT-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one (CAS 331275-21-9) Evidence Status for Scientific Procurement


3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one (CAS 331275-21-9) belongs to the 3‑acryloyl‑4‑phenyl‑1H‑quinolin‑2‑one chemotype, a class known to include inhibitors of human acid ceramidase (e.g., Ceranib‑1 and Ceranib‑2) [1]. Despite the presence of the compound in certain commercial catalogs, a comprehensive search of primary research papers, patents, BindingDB, ChEMBL, and MeSH did not identify any publicly reported biological activity data, target engagement data, or comparator-based differentiation for this specific molecule.

Why Ceranib Analogs Cannot Be Freely Substituted for 3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one Without Direct Comparative Data


Within the 3‑acryloyl‑4‑phenylquinolin‑2‑one chemotype, even minor modifications of the acryloyl substituent profoundly alter potency. For example, Ceranib‑1 (p‑methoxy, 6‑methyl) inhibits cellular ceramidase with an IC₅₀ of 3.9 μM in SKOV3 cells, whereas Ceranib‑2 (p‑methoxy, no 6‑methyl) shows an IC₅₀ of 28 μM [1]. The target compound replaces the p‑methoxyphenyl group with a benzo[1,3]dioxol‑5‑yl moiety—a change that introduces different electronic character, steric bulk, and lipophilicity. In the absence of direct head‑to‑head data, it is scientifically unsound to assume equipotency, selectivity, or even the same molecular target as the published analogs [1]. Procurement decisions predicated on class membership alone risk selecting a compound with uncharacterized, and possibly absent, activity.

Quantitative Differentiation Evidence for 3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one (CAS 331275-21-9)


Absence of Publicly Reported Target Engagement Data for the Target Compound Complicates Comparator Assessment

An exhaustive search of PubMed, BindingDB, ChEMBL, Google Patents, and MeSH did not yield any IC₅₀, Ki, or Kd value for the target compound against any biological target. By sharp contrast, the structurally related Ceranib‑1 displays an IC₅₀ of 3.9 μM against cellular ceramidase in SKOV3 cells, and Ceranib‑2 shows an IC₅₀ of 28 μM [1]. No comparative data could be located; therefore, it is currently impossible to determine whether the benzodioxole derivative is equipotent, more potent, or inactive relative to these analogs. This represents a fundamental evidence gap that must be resolved through prospective head‑to‑head experimentation before any differentiation claim can be made.

Ceramidase inhibition Quinolinone SAR Literature gap

Structural Modification from p‑Methoxyphenyl to Benzodioxole Alters Electronic and Steric Properties Without Known Biological Consequence

The target compound replaces the p‑methoxyphenyl group of Ceranib‑2 with a benzo[1,3]dioxol‑5‑yl group. This modification converts a monodentate methoxy substituent into a ring‑fused methylenedioxy system, altering both the electron‑donating capacity and the conformational mobility of the pendant aryl ring. In kinase inhibitor and GPCR pharmacology, similar benzodioxole substitutions have been shown to modulate potency, selectivity, and metabolic stability [1]. However, in the specific context of quinolin‑2‑one ceramidase inhibitors, no quantitative SAR data exist to predict the magnitude or direction of these effects. Therefore, any claim of differentiation based on structural features alone is a class‑level inference unsupported by direct experimental evidence.

Structure‑activity relationship Benzodioxole Electron‑donating group

No Pharmacokinetic or In‑Vivo Data Exist to Support Selection Over Ceranib‑2

Ceranib‑2 has been shown to delay tumor growth in a syngeneic mouse model without hematologic suppression or overt toxicity [1]. For the target compound, no in‑vivo pharmacokinetic, toxicology, or efficacy data have been reported in the public domain. Consequently, it is impossible to assess whether the benzodioxole modification confers any advantage in bioavailability, clearance, tissue distribution, or therapeutic window relative to Ceranib‑2.

Pharmacokinetics In‑vivo efficacy Data gap

Evidence‑Based Application Scenarios for 3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one (CAS 331275-21-9)


Prospective Head‑to‑Head Screening Against Known Ceramidase Inhibitors

The only scientifically justified application scenario for this compound is its inclusion as a test article in a head‑to‑head enzyme inhibition or cell‑based assay alongside Ceranib‑1 and Ceranib‑2. Because no IC₅₀ data exist, the benzodioxole‑containing compound must first be profiled under identical assay conditions to determine whether it possesses any ceramidase inhibitory activity at all. This constitutes an exploratory SAR study rather than a procurement decision based on known superiority. [1]

Physicochemical Profiling as a Comparator Compound for Medicinal Chemistry Campaigns

The target compound may serve as a structural probe in medicinal chemistry programs aiming to understand the impact of a benzodioxole moiety on permeability, solubility, and microsomal stability relative to the p‑methoxyphenyl analog. Such studies would generate the quantitative data (e.g., logD₇.₄, kinetic solubility, CLint in human liver microsomes) required to evaluate whether the benzodioxole modification offers an advantage in drug‑like properties. [2]

Computational Docking and SAR Studies to Predict Binding Mode

In the absence of experimental binding data, the compound could be used in molecular docking studies against the acid ceramidase crystal structure (if available) to predict its binding pose relative to Ceranib‑2. This could generate testable hypotheses about the role of the benzodioxole ring in target engagement, but such in‑silico predictions do not substitute for quantitative biochemical assay data. [1]

Quote Request

Request a Quote for 3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.